1-Cyclopropyl-2-((3,4-dichlorophenyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-((3,4-dichlorophenyl)thio)ethan-1-one is an organic compound with the molecular formula C11H10Cl2OS and a molecular weight of 261.17 g/mol . This compound is characterized by the presence of a cyclopropyl group and a dichlorophenyl thioether moiety attached to an ethanone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-((3,4-dichlorophenyl)thio)ethan-1-one typically involves the reaction of cyclopropyl ketone with 3,4-dichlorophenyl thiol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-((3,4-dichlorophenyl)thio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-Cyclopropyl-2-((3,4-dichlorophenyl)thio)ethan-1-one is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-((3,4-dichlorophenyl)thio)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-1-cyclopropyl-2-propen-1-one: Similar structure but with a propenone backbone.
Ethanone, 1-(2,4-dichlorophenyl)-: Similar structure but lacks the cyclopropyl group.
2-Cyclopropyl-1-(3,4-dichlorophenyl)ethan-1-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
1-Cyclopropyl-2-((3,4-dichlorophenyl)thio)ethan-1-one is unique due to its combination of a cyclopropyl group and a dichlorophenyl thioether moiety, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C11H10Cl2OS |
---|---|
Molecular Weight |
261.2 g/mol |
IUPAC Name |
1-cyclopropyl-2-(3,4-dichlorophenyl)sulfanylethanone |
InChI |
InChI=1S/C11H10Cl2OS/c12-9-4-3-8(5-10(9)13)15-6-11(14)7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
IOYJLVZZNGRFIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CSC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.